Cas no 203805-92-9 (6-Nitrochrysene-d11)

6-Nitrochrysene-d11 is a deuterated analog of 6-nitrochrysene, widely used as an internal standard in analytical chemistry for precise quantification of nitrochrysene derivatives. Its deuterium-labeled structure ensures minimal interference in mass spectrometry, enhancing accuracy in environmental and toxicological studies. The compound is particularly valuable in polycyclic aromatic hydrocarbon (PAH) research, where isotopic labeling allows for reliable detection and measurement in complex matrices. Its high chemical purity and stability under standard laboratory conditions make it a dependable reference material. Applications include carcinogenicity studies, air pollution monitoring, and regulatory compliance testing, where trace-level analysis is critical.
6-Nitrochrysene-d11 structure
6-Nitrochrysene-d11 structure
Product Name:6-Nitrochrysene-d11
CAS No:203805-92-9
MF:C18H11NO2
MW:284.353223085403
CID:253915
PubChem ID:90470965
Update Time:2025-10-31

6-Nitrochrysene-d11 Chemical and Physical Properties

Names and Identifiers

    • Chrysene-1,2,3,4,5,6,7,8,9,10,11-d11,12-nitro- (9CI)
    • 6-Nitrochrysene-d11
    • 6-Nitrochrysene-d11100µg
    • HY-151091S
    • CS-0566980
    • 203805-92-9
    • F91187
    • 1,2,3,4,5,6,7,8,9,10,11-undecadeuterio-12-nitrochrysene
    • DB-318160
    • UAWLTQJFZUYROA-LFFOKYCESA-N
    • Inchi: 1S/C18H11NO2/c20-19(21)18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D
    • InChI Key: UAWLTQJFZUYROA-LFFOKYCESA-N
    • SMILES: [O-][N+](C1C([2H])=C2C3C([2H])=C([2H])C([2H])=C([2H])C=3C([2H])=C([2H])C2=C2C([2H])=C([2H])C([2H])=C([2H])C2=1)=O

Computed Properties

  • Exact Mass: 284.14800
  • Monoisotopic Mass: 284.148
  • Isotope Atom Count: 11
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 0
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 45.8A^2

Experimental Properties

  • PSA: 45.82000
  • LogP: 5.57760

6-Nitrochrysene-d11 Pricemore >>

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Additional information on 6-Nitrochrysene-d11

Introduction to 6-Nitrochrysene-d11 (CAS No. 203805-92-9)

6-Nitrochrysene-d11 (CAS No. 203805-92-9) is a deuterated derivative of the polycyclic aromatic hydrocarbon (PAH) 6-nitrochrysene. This compound is of significant interest in various fields of research, including environmental science, toxicology, and medicinal chemistry. The deuterium labeling of this molecule provides unique advantages in analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), enhancing the accuracy and precision of measurements.

The chemical structure of 6-Nitrochrysene-d11 consists of a chrysene core with a nitro group at the 6-position and deuterium atoms replacing hydrogen atoms at specific positions. This structure imparts specific physical and chemical properties that make it valuable for various applications. The deuterium atoms, being heavier isotopes of hydrogen, can significantly affect the molecular dynamics and reactivity of the compound, making it an excellent tool for studying reaction mechanisms and metabolic pathways.

In environmental science, 6-Nitrochrysene-d11 is used as a tracer to monitor the fate and transport of polycyclic aromatic hydrocarbons (PAHs) in the environment. PAHs are known to be persistent organic pollutants that can accumulate in soil, water, and air, posing significant risks to human health and ecosystems. By using deuterated analogs like 6-Nitrochrysene-d11, researchers can more accurately track the movement and transformation of these compounds in environmental matrices.

In toxicology, the study of 6-Nitrochrysene-d11 has provided valuable insights into the mechanisms of PAH-induced toxicity. PAHs are known to be carcinogenic and mutagenic, and their nitro derivatives are often more reactive and toxic than their parent compounds. The deuterium labeling allows for a detailed examination of metabolic pathways and the formation of reactive intermediates that contribute to toxicity. Recent studies have shown that 6-Nitrochrysene-d11 can be metabolized by cytochrome P450 enzymes, leading to the formation of electrophilic species that can bind to DNA and proteins, causing cellular damage.

In medicinal chemistry, 6-Nitrochrysene-d11 has been explored as a potential therapeutic agent or as a tool for drug discovery. The nitro group can be reduced under biological conditions to form amino derivatives, which may have different biological activities compared to the parent compound. Deuterium labeling can also influence the pharmacokinetic properties of the molecule, such as its half-life and distribution in tissues. These properties make 6-Nitrochrysene-d11 an interesting candidate for further investigation in drug development.

The synthesis of 6-Nitrochrysene-d11 involves several steps, including the preparation of chrysene from benzene and naphthalene precursors, followed by nitration at the 6-position and deuterium labeling at specific sites. Advanced synthetic methods, such as transition metal-catalyzed reactions and photochemical processes, have been developed to achieve high yields and purity levels. These methods are crucial for producing high-quality samples for research purposes.

The analytical characterization of 6-Nitrochrysene-d11 is typically performed using techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and NMR spectroscopy. These techniques provide detailed information about the molecular structure, isotopic composition, and purity of the compound. The deuterium labeling enhances the sensitivity and selectivity of these analyses, making it easier to distinguish between different isomers and impurities.

In conclusion, 6-Nitrochrysene-d11 (CAS No. 203805-92-9) is a versatile compound with applications in environmental science, toxicology, and medicinal chemistry. Its unique properties make it an important tool for advancing our understanding of PAHs and their impacts on human health and the environment. Ongoing research continues to explore new applications and refine existing methods for its synthesis and analysis.

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